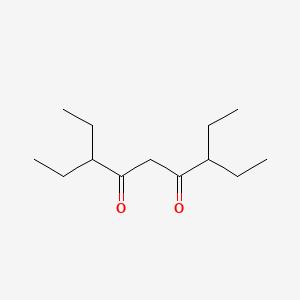

3,7-Diethylnonane-4,6-dione

Übersicht

Beschreibung

3,7-Diethylnonane-4,6-dione is a chemical compound with the CAS Number: 872802-98-7 and the Linear Formula: C13H24O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of 3,7-Diethylnonane-4,6-dione is represented by the formula C13H24O2 . This indicates that it contains 13 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The molecular weight of 3,7-Diethylnonane-4,6-dione is 212.33 . The exact mass is 212.17800 . The compound has a LogP value of 3.38710, indicating its lipophilicity . The compound is soluble, with a solubility of 0.41 mg/ml or 0.00193 mol/l .Wissenschaftliche Forschungsanwendungen

1. Stretchable Thermoelectric Thin Films

- Summary of Application : Thieno[3,4-c]pyrrole-4,6-dione is used in the development of high-performance thermoelectric nanocomposites. These are used to create stretchable thermoelectric thin films, which have potential applications in wearable electronics .

- Methods of Application : The study blended thienyl–phenylene–thienylene–phenylene–thienyl (TPT) nonacyclic fused ring-based conjugated polymers with single-walled carbon nanotubes (CNTs). The TPT–TT/CNT nanocomposite exhibited superior thermoelectric properties .

- Results or Outcomes : The TPT–TT/CNT nanocomposite exhibited a power factor (PF) of up to 678.8 μW m −1 K −2. When fabricated on a poly(dimethylsiloxane) (PDMS) substrate and incorporated with the styrene–ethylene–butylene–styrene (SEBS) elastomer, the nanocomposite film maintained a PF of 372.79 μW m −1 K −2 (73.2% of its initial value) at 50% strain .

2. Organic Solar Cells

- Summary of Application : Thieno[3,4-c]pyrrole-4,6-dione is used in the synthesis of donor–acceptor and donor-donor conjugated polymers. These polymers have potential applications in organic solar cells .

- Methods of Application : The study synthesized two novel conjugated polymers containing dithieno[3,2-b:2’,3’-d]pyrrole in combination with thieno[3,4-c]pyrrole-4,6-dione and benzo[1,2-b:4,5-b’]dithiophene derivatives via direct (hetero) arylation polymerization .

- Results or Outcomes : The conjugated polymers were characterized for their chemical structures, compositions, and macromolecular characteristic features. They were also investigated for their optical and thermal properties, including UV–Vis, fluorescent emission, DSC, and TGA. The electrochemical properties were evaluated to determine the HOMO–LUMO energy levels, which are suitable for organic solar cells devices .

3. Organic Electronics

- Summary of Application : Thieno[3,4-c]pyrrole-4,6-dione is used in the synthesis of conjugated polymers for application in fullerene and non-fullerene based organic solar cells (OSCs) .

- Methods of Application : The study synthesized thieno[3,4-c]pyrrole-4,6-dione-based monomers via environmentally friendly direct (hetero)arylation polymerization .

- Results or Outcomes : The synthesized polymers have deep frontier energy levels, wide band gaps with absorption onset around 700 nm and good charge transport properties, showing the advantages of high open-circuit voltage, high fill-factor and excellent spectral matching with a small band gap non-fullerene acceptor .

4. High Molecular Weight Polymers

- Summary of Application : Thieno[3,4-c]pyrrole-4,6-dione is used in the synthesis of high molecular weight polymers .

- Methods of Application : The study synthesized homopolymers by direct CH–CH arylation polymerization of thieno[3,4-c]pyrrole-4,6-dione .

- Results or Outcomes : The synthesized polymers have high molecular weights (43.0–174.7 K) .

5. Organic Electronics

- Summary of Application : Thieno[3,4-c]pyrrole-4,6-dione is used in the synthesis of conjugated polymers for application in fullerene and non-fullerene based organic solar cells (OSCs) .

- Methods of Application : The study synthesized thieno[3,4-c]pyrrole-4,6-dione-based monomers via environmentally friendly direct (hetero)arylation polymerization .

- Results or Outcomes : The synthesized polymers have deep frontier energy levels, wide band gaps with absorption onset around 700 nm and good charge transport properties, showing the advantages of high open-circuit voltage, high fill-factor and excellent spectral matching with a small band gap non-fullerene acceptor .

6. High Molecular Weight Polymers

- Summary of Application : Thieno[3,4-c]pyrrole-4,6-dione is used in the synthesis of high molecular weight polymers .

- Methods of Application : The study synthesized homopolymers by direct CH–CH arylation polymerization of thieno[3,4-c]pyrrole-4,6-dione .

- Results or Outcomes : The synthesized polymers have high molecular weights (43.0–174.7 K) .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

3,7-diethylnonane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-5-10(6-2)12(14)9-13(15)11(7-3)8-4/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFELLNQJMHCAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)CC(=O)C(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Diethylnonane-4,6-dione | |

CAS RN |

872802-98-7 | |

| Record name | 3,7-diethyl-4,6-nonanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)

![2H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)